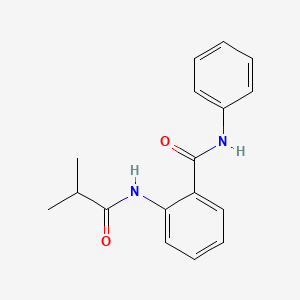
2-(2-Methylpropanamido)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropanamido)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with an additional 2-methylpropanamido group attached to it. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanamido)-N-phenylbenzamide typically involves the reaction of 2-methylpropanamide with N-phenylbenzamide under specific conditions. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropanamido)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzamides
Applications De Recherche Scientifique
2-(2-Methylpropanamido)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropanamido)-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metallo-β-lactamases, preventing the hydrolysis of β-lactam antibiotics. This inhibition restores the efficacy of antibiotics against resistant bacterial strains . The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its inhibitory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-Aryl mercaptoacetamides
Uniqueness
2-(2-Methylpropanamido)-N-phenylbenzamide stands out due to its specific amide linkage and the presence of both methylpropanamido and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
38163-55-2 |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
2-(2-methylpropanoylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)16(20)19-15-11-7-6-10-14(15)17(21)18-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,21)(H,19,20) |
Clé InChI |
VBFRQZMJZSFBTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)
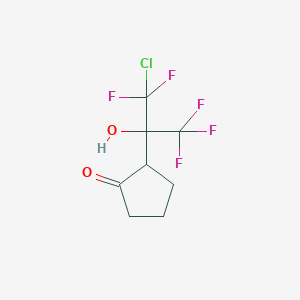

![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)
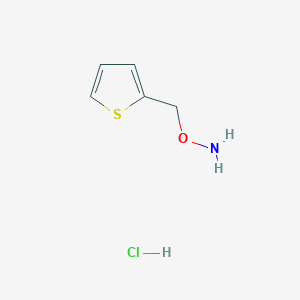
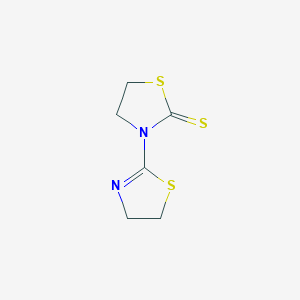
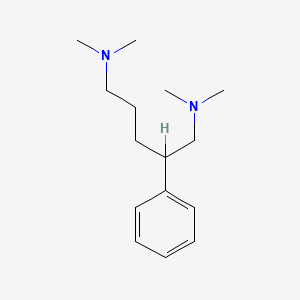


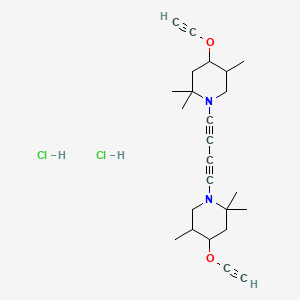

![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
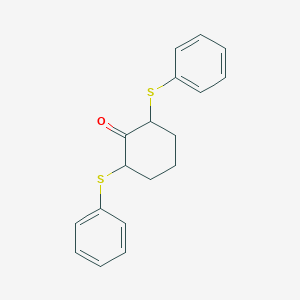
![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
